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Compound of Interest

Methyl 5-morpholino-2-
Compound Name: _
nitrobenzoate

Cat. No.: B163977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for Methyl 5-morpholino-2-nitrobenzoate. In the absence of publicly available experimental
spectra for this specific compound, this guide presents a detailed prediction of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These
predictions are based on the analysis of structurally analogous compounds and established
principles of spectroscopic interpretation. This document is intended to serve as a valuable
resource for the identification, characterization, and quality control of Methyl 5-morpholino-2-
nitrobenzoate in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-morpholino-2-
nitrobenzoate. These values are estimated based on data from similar compounds and are
intended to guide the analysis of experimentally obtained spectra.

Table 1: Predicted *H NMR Spectral Data
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
H-3 ~75-7.7 d 1H
H-4 ~72-74 dd 1H
H-6 ~8.0-8.2 d 1H
-OCHs (Ester) ~3.9 S 3H
-N(CH2)2 (Morpholine) ~3.2-3.4 t 4H
-O(CHz)2 (Morpholine) ~3.8-4.0 t 4H

Predicted in CDCIs solvent.

. i 13

Carbon Assignment Predicted Chemical Shift (6, ppm)
C=0 (Ester) ~ 165
C-1 ~ 130
C-2 ~ 148
C-3 ~ 125
C-4 ~ 120
C-5 ~ 150
C-6 ~ 135
-OCHs (Ester) ~53
-N(CHz2)2 (Morpholine) ~ 48
-O(CHz)2 (Morpholine) ~ 67

Predicted in CDCIs solvent.

Table 3: Predicted IR Absorption Bands
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. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 2950 - 2850 Medium

C=0 (Ester) 1730 - 1715 Strong

C=C (Aromatic) 1600 - 1475 Medium-Strong
NO2 (Asymmetric Stretch) 1550 - 1510 Strong

NO2z (Symmetric Stretch) 1360 - 1320 Strong

C-O (Ester) 1250 - 1100 Strong

C-N (Amine) 1250 - 1180 Medium

C-O-C (Ether) 1150 - 1085 Strong

Table 4: Predicted Mass Spectrometry Data

lon Type Predicted m/z Notes
[M]* 266.09 Molecular lon

Loss of methoxy group from
[M-OCHs]* 235.08

the ester.
[M-NOz]* 220.10 Loss of the nitro group.
[M-COOCHs]* 207.10 Loss of the methyl ester group.

) Cleavage of the morpholine

[Morpholino fragment]* 86.07

ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a
compound such as Methyl 5-morpholino-2-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

e Instrument Setup: Record the *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the sample to
optimize the magnetic field homogeneity.

o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard one-pulse sequence. Set the spectral
width to cover the expected range of chemical shifts (typically 0-12 ppm).

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for all carbon signals. A sufficient number of scans should be averaged to achieve
a good signal-to-noise ratio.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the 1H
NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly on the ATR crystal.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the
clean ATR crystal should be recorded and automatically subtracted from the sample
spectrum.

o Data Processing: The resulting spectrum will be a plot of percent transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)
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e Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a
suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 10-
100 pg/mL.

 Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o Data Acquisition:

o For ESI-MS, infuse the sample solution directly into the ion source. Acquire the mass
spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

o For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas
chromatograph (GC-MS). Acquire the spectrum over a similar mass range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
synthesized organic compound like Methyl 5-morpholino-2-nitrobenzoate.
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Synthesis and Purification

Synthesis of Methyl
5-morpholino-2-nitrobenzoate
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Spectroscopic Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Profiling of Methyl 5-morpholino-2-
nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163977#spectroscopic-data-nmr-ir-ms-of-methyl-5-
morpholino-2-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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